2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a pyridine ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 5-amino-3-methylpyridine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as sodium ethoxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways . These interactions can modulate the activity of target proteins, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(5-Methylpyridin-2-yl)oxy]ethan-1-ol: Lacks the amino group, resulting in different chemical properties.
4-Amino-5-methyl-2-hydroxypyridine: Similar structure but different functional groups, leading to distinct reactivity.
Uniqueness
2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which confer specific reactivity and potential for diverse applications . Its structure allows for versatile chemical modifications, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(5-amino-3-methylpyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C8H12N2O2/c1-6-4-7(9)5-10-8(6)12-3-2-11/h4-5,11H,2-3,9H2,1H3 |
InChI Key |
FTMGXZAAZXULPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.